molecular formula C8H9ClN2OS B13313477 2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide

Cat. No.: B13313477
M. Wt: 216.69 g/mol
InChI Key: ORAPLQXTJVGUDQ-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C8H9ClN2OS It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide typically involves the reaction of 3-chlorothiophenol with ethyl chloroformate, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Reaction of 3-chlorothiophenol with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate.

    Step 2: Addition of hydroxylamine hydrochloride to the intermediate to yield 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide
  • 2-[(3-Bromophenyl)sulfanyl]-N’-hydroxyethanimidamide
  • 2-[(3-Methylphenyl)sulfanyl]-N’-hydroxyethanimidamide

Uniqueness

2-[(3-Chlorophenyl)sulfanyl]-N’-hydroxyethanimidamide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9ClN2OS

Molecular Weight

216.69 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9ClN2OS/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

ORAPLQXTJVGUDQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)SC/C(=N/O)/N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC(=NO)N

Origin of Product

United States

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